2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is a chemical compound with a complex structure that includes a piperidine ring and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol typically involves the reaction of 6-methylpiperidine with an appropriate alkylating agent to introduce the methoxyethanol group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(1R,2R,6R,7S,8S)-tricyclo[5.2.1.0^{2,6}]decan-8-ylamino]ethoxy}ethan-1-ol
- 2-[(1R,2R,6R,8R)-4,4,10,10-tetramethyl-3,5,9,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-7-yl]ethan-1-ol
Uniqueness
2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is unique due to its specific structural features, such as the presence of a piperidine ring and a methoxyethanol group
Properties
IUPAC Name |
2-[[(2R,6R)-6-methylpiperidin-2-yl]methoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8-3-2-4-9(10-8)7-12-6-5-11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENMSJEHKJBGT-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)COCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)COCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.